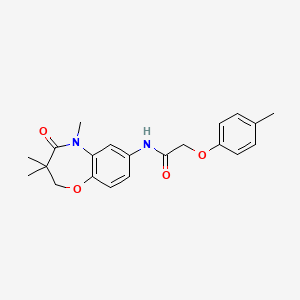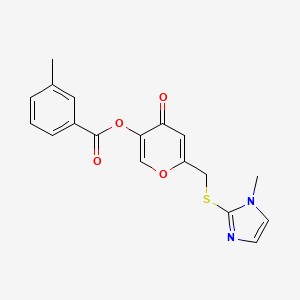
4-(2-Azidoethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Azidoethyl)aniline hydrochloride is an organic compound with the molecular formula C8H10N4·HCl It is a derivative of aniline, where the aniline ring is substituted with an azidoethyl group at the para position
Mechanism of Action
Target of Action
The primary target of 4-(2-Azidoethyl)aniline hydrochloride is the benzylic position of aromatic compounds . This compound, like other amines, has a lone pair of electrons on the nitrogen atom, making it a good nucleophile and capable of undergoing reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The compound interacts with its targets primarily through nucleophilic substitution reactions . In these reactions, the amine group in the compound acts as a nucleophile, attacking an electrophilic carbon in the target molecule . This can result in the formation of new bonds and the creation of different chemical species .
Biochemical Pathways
It is known that aniline derivatives can induce oxidative stress . This can lead to a variety of downstream effects, including damage to cellular structures and disruption of normal cellular processes .
Pharmacokinetics
It is known that amines can be absorbed, distributed, metabolized, and excreted by the body . The compound’s ADME properties would likely be influenced by factors such as its chemical structure, the route of administration, and the individual’s physiological characteristics.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with a variety of targets and pathways. One known effect of aniline derivatives is the induction of oxidative stress, which can lead to cellular damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its reactivity . Additionally, the presence of other chemical species in the environment can impact the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)aniline hydrochloride typically involves the following steps:
Nucleophilic Substitution: The starting material, 4-(2-bromoethyl)aniline, undergoes a nucleophilic substitution reaction with sodium azide (NaN3) to form 4-(2-azidoethyl)aniline.
Hydrochloride Formation: The free base 4-(2-azidoethyl)aniline is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity. The final product is purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azidoethyl)aniline hydrochloride can undergo various chemical reactions, including:
Reduction: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh3) to form an iminophosphorane intermediate.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium catalyst.
Substitution: Triphenylphosphine (PPh3).
Major Products Formed
Reduction: 4-(2-Aminoethyl)aniline.
Substitution: Iminophosphorane intermediates.
Scientific Research Applications
4-(2-Azidoethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The azide group can be used in bioorthogonal chemistry for labeling and imaging studies.
Industry: Used in the production of polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)aniline: Similar structure but with an amino group instead of an azide group.
4-(2-Bromoethyl)aniline: Precursor in the synthesis of 4-(2-Azidoethyl)aniline hydrochloride.
Uniqueness
This compound is unique due to the presence of the azide group, which imparts distinct reactivity compared to its amino and bromo analogs. The azide group allows for specific reactions, such as click chemistry, which are not possible with the other compounds.
Properties
IUPAC Name |
4-(2-azidoethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c9-8-3-1-7(2-4-8)5-6-11-12-10;/h1-4H,5-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQWJJTXQIWUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
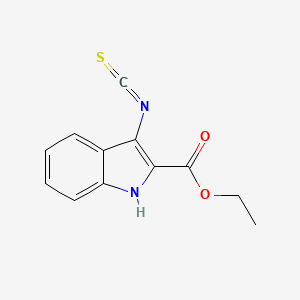
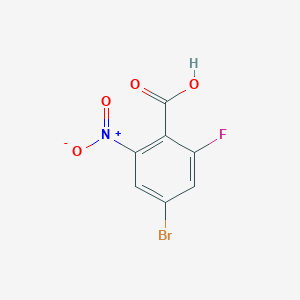
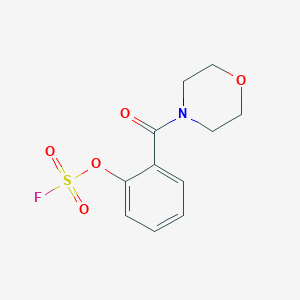
![2-(3-oxopiperazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2945420.png)
![6-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2945422.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2945423.png)
![N-(3-cyanophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2945424.png)
![N-(2,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2945427.png)
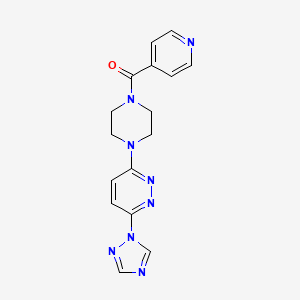
![5-(5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine](/img/structure/B2945431.png)
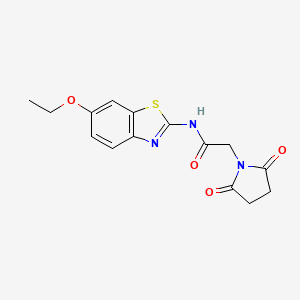
![N-(3-fluoro-4-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2945433.png)
